4-Fluorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77081. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

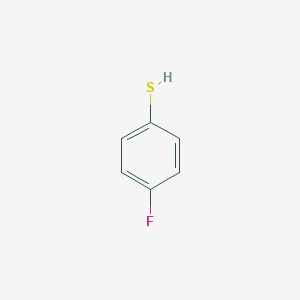

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHXNKYYGUVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190593 | |

| Record name | 4-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-42-6 | |

| Record name | 4-Fluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 371-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Primary Synthesis Route: From 4-Fluorobenzenesulfonyl Chloride

An In-depth Technical Guide to the Synthesis of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthetic routes for this compound, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathways and workflows.

The most common and well-documented industrial synthesis of this compound proceeds from 4-fluorobenzenesulfonyl chloride.[3][4][5][6] This multi-step process can be performed as a one-pot synthesis and is known for its high yields and purity.[3][5] The overall pathway involves three main stages:

-

Formation of Sodium 4-Fluorobenzenesulfinate: 4-Fluorobenzenesulfonyl chloride is reacted with a solution of sodium hydrogen sulfite.[3][4][5]

-

Synthesis of 4,4'-Difluorodiphenyl Disulfide: The resulting sodium 4-fluorobenzenesulfinate solution is then reduced with sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide.[3][4][5]

-

Reduction to this compound: The disulfide intermediate is subsequently reduced to the final product using sodium borohydride in a water-miscible organic solvent.[3][4][5]

Overall Reaction Pathway

Caption: Overall synthesis pathway from 4-fluorobenzenesulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride

This protocol is a composite of the methods described in various patents.[3][4][5][6]

Step 1 & 2: One-Pot Synthesis of 4,4'-Difluorodiphenyl Disulfide

-

Prepare a solution of sodium hydrogen sulfite (details on concentration are available in patent literature).

-

Add 4-fluorobenzenesulfonyl chloride to the sodium hydrogen sulfite solution while maintaining the pH at approximately 6.5 by the simultaneous addition of sodium hydroxide solution. The reaction temperature is typically kept between 40-45°C.

-

After the addition is complete, continue stirring for a couple of hours.

-

Introduce sulfur dioxide gas into the reaction mixture, which contains the in-situ formed sodium 4-fluorobenzenesulfinate.

-

Acidify the solution with an acid like hydrochloric acid to a pH of around 1.

-

The 4,4'-difluorodiphenyl disulfide will separate as an oily layer, which can be isolated. The yield for this step is reported to be up to 98%.[3]

Step 3: Reduction of 4,4'-Difluorodiphenyl Disulfide

-

Dissolve the 4,4'-difluorodiphenyl disulfide in a water-miscible organic solvent such as methanol, isopropanol, or tetrahydrofuran (THF).[3][6]

-

Prepare a solution of sodium borohydride in water, also containing sodium hydroxide.

-

Add the sodium borohydride solution dropwise to the disulfide solution. The reaction temperature is maintained between room temperature and the boiling point of the solvent, for instance, 50°C for isopropanol or 70-78°C for methanol.[6]

-

After the addition, continue stirring for several hours (e.g., 10 hours) to ensure the completion of the reaction.[6]

-

Distill off the organic solvent.

-

Acidify the remaining aqueous solution of sodium 4-fluorothiophenolate to a pH of 0.5-2.5 with an acid like concentrated hydrochloric acid.[3]

-

The this compound will separate as a lower organic phase.

-

Separate the organic phase and purify by distillation if necessary.

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4,4'-Difluorodiphenyl Disulfide | Sodium Borohydride, NaOH | Methanol/Water | 70-78 | Not specified | 98.2 | 99.5 | [6] |

| 4,4'-Difluorodiphenyl Disulfide | Sodium Borohydride, NaOH | Isopropanol/Water | 50 | 10 | 96.5 | 99.4 | [6] |

| 4,4'-Difluorodiphenyl Disulfide | Sodium Borohydride, NaOH | THF/Water | Not specified | Not specified | 98.5 | 99.6 | [3][6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the primary synthesis route.

Alternative Synthesis Routes

While the route from 4-fluorobenzenesulfonyl chloride is predominant, other methods have been developed for the synthesis of this compound.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[4][7] The process involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[4][7]

Synthesis Pathway:

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. nbinno.com [nbinno.com]

- 3. US5659088A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. JPH083130A - Production of this compound - Google Patents [patents.google.com]

- 6. DE4420777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluorothiophenol (CAS No: 371-42-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical characteristics are crucial for its handling, application in synthetic protocols, and for the analysis of resulting compounds. It typically appears as a clear, colorless to light yellow liquid with a characteristic stench.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FS | [2] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 164-168 °C | [2] |

| Density | 1.203 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.550 | [2] |

| pKa | 6.40 ± 0.10 (Predicted) | [3] |

| Flash Point | 54 °C (129.2 °F) | [4][5] |

| Solubility | Soluble in chloroform and methanol. Not miscible or difficult to mix in water. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectrum: Available and can be used to confirm the proton environment in the molecule.[6]

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[7]

-

Mass Spectrum: The mass spectrum is available and helps in determining the molecular weight and fragmentation pattern.[6]

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.[8][9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

-

Heating: The test tube is heated in a heating bath (such as an oil bath or a Thiele tube) along with a thermometer. The heating is done slowly and uniformly.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of liquid this compound is accurately measured using a graduated cylinder or a pycnometer.

-

Weighing: The mass of the empty container is measured using an analytical balance. The container is then filled with the measured volume of the liquid, and the total mass is determined.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[12][13]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[14][15]

Determination of pKa

The pKa value is a measure of the acidity of a compound. For thiols, it indicates the ease of deprotonation of the sulfhydryl group.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-alcohol mixture).

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) in small increments.

-

UV-Vis Spectroscopy: After each addition of the base, the UV-Vis spectrum of the solution is recorded. The thiolate anion (ArS⁻) has a different UV absorption spectrum compared to the neutral thiol (ArSH).

-

Data Analysis: The change in absorbance at a specific wavelength corresponding to the thiolate anion is plotted against the pH of the solution. The pKa is the pH at which half of the thiol is in its deprotonated form, which can be determined from the midpoint of the resulting titration curve.[16][17]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, chloroform, hexane) are chosen.

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 50 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. For quantitative measurements, the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature is determined.[18][19]

Synthesis Workflow

This compound can be synthesized through a multi-step process starting from 4-fluorobenzenesulfonyl chloride. The following diagram illustrates the key steps in a common synthetic route.[20]

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 371-42-6 [chemicalbook.com]

- 3. 371-42-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:371-42-6 | Chemsrc [chemsrc.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound(371-42-6) 1H NMR [m.chemicalbook.com]

- 7. This compound(371-42-6) IR Spectrum [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. athabascau.ca [athabascau.ca]

- 16. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 17. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. US5659088A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorothiophenol (4-F-TP) is a versatile sulfur-containing aromatic building block utilized in a diverse range of chemical syntheses, from pharmaceutical intermediates to advanced materials. Its chemical reactivity is primarily dictated by the nucleophilic thiol group and the electronically modified aromatic ring, influenced by the presence of a fluorine atom at the para position. This guide provides a comprehensive overview of the core chemical reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a colorless to pale yellow liquid with a characteristic pungent odor, soluble in common organic solvents but insoluble in water.[1] Its structure, featuring a thiol group and a fluorine atom on a benzene ring, imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of dyes, biologically active molecules, and optical materials.[1][2] The electron-withdrawing nature of the fluorine atom enhances the acidity of the thiol proton compared to unsubstituted thiophenol.[1] This guide will delve into the key reactions of this compound, focusing on the reactivity of the thiol group through S-alkylation, S-arylation, and oxidation, as well as its participation in cross-coupling reactions.

Core Reactivity of the Thiol Group

The thiol group is the primary site of reactivity in this compound, readily undergoing deprotonation to form a highly nucleophilic thiophenolate anion. This anion is the key reactive species in a variety of bond-forming reactions.

Acidity and Thiophenolate Formation

The thiol proton of this compound is acidic, with a predicted pKa of approximately 6.40.[3] This allows for easy deprotonation by a wide range of bases, such as alkali metal hydroxides, carbonates, and alkoxides, to form the corresponding 4-fluorothiophenolate salt. This salt is often generated in situ for subsequent reactions.

S-Alkylation

The 4-fluorothiophenolate anion is an excellent nucleophile for S-alkylation reactions with various alkyl halides. This reaction provides a straightforward route to a wide range of 4-fluorophenyl alkyl sulfides.

Experimental Protocol: Synthesis of (4-Fluorophenyl)(cyclopropyl)sulfane [4]

This protocol details the copper-promoted S-cyclopropylation of this compound with cyclopropylboronic acid.

-

Reaction Setup: To a vial, add 4-fluorobenzenethiol (0.470 mmol, 1.0 equiv), cyclopropylboronic acid (2.0 equiv), copper(II) acetate (1.0 equiv), bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

-

Solvent Addition: Add dichloroethane (0.1 M) to the vial.

-

Reaction Conditions: Stir the reaction mixture at 70 °C for 16 hours in air.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Purification: Purify the residue by silica gel chromatography using 100% hexanes as the eluent to afford the pure product as a colorless oil.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Cyclopropylboronic Acid | (4-Fluorophenyl)(cyclopropyl)sulfane | 83 |

Table 1: Yield for the S-cyclopropylation of this compound.

Spectroscopic Data for (4-Fluorophenyl)(cyclopropyl)sulfane: [4]

-

¹H NMR (300 MHz, CDCl₃): δ 7.37–7.31 (m, 2H), 7.04–6.96 (m, 2H), 2.22–2.14 (m, 1H), 1.07–1.01 (m, 2H), 0.71–0.66 (m, 2H).

S-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[5] this compound can participate in Ullmann-type reactions with aryl halides to produce diaryl sulfides. These reactions typically require high temperatures and a copper catalyst.

General Experimental Protocol for Ullmann Condensation:

-

Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), thiophenol (1.2 equiv), copper(I) iodide (0.1 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

-

Reaction Conditions: Heat the mixture to 120-160 °C and stir for several hours, monitoring the reaction by TLC or GC.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. In the case of this compound, this reaction yields 4,4'-difluorodiphenyl disulfide. This process is reversible, and the disulfide can be reduced back to the thiol. The synthesis of this compound often proceeds via the reduction of the corresponding disulfide.[6][7]

Experimental Protocol: Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound [6]

This protocol can be considered in reverse for the conceptual understanding of the oxidation process.

-

Reaction Setup: Dissolve 4,4'-difluorodiphenyl disulfide (187.4 g) in isopropanol (650 ml) and water (90 ml).

-

Reaction Conditions: Heat the solution to reflux (80-82 °C) under a nitrogen atmosphere.

-

Reagent Addition: Add a solution of sodium borohydride (15.7 g, 98% strength) in aqueous sodium hydroxide solution (prepared from 92 ml of 45% NaOH and 400 ml of water) dropwise over one hour.

-

Reaction Time: Continue stirring the reaction mixture for 2 hours.

-

Work-up and Purification: The work-up and purification details to isolate this compound are described in the patent literature, generally involving acidification and extraction.

| Reactant | Product | Yield (%) | Purity (%) |

| 4,4'-Difluorodiphenyl Disulfide | This compound | >95 | >99 |

Table 2: Yield and purity for the reduction of 4,4'-difluorodiphenyl disulfide.[6][7]

Reactivity of the Aromatic Ring

While the thiol group dominates the reactivity of this compound, the aromatic ring can also participate in reactions, although this is less common. The fluorine atom and the thiol group influence the electron density of the ring, directing electrophilic substitution and participating in cross-coupling reactions where the C-F or C-S bond could potentially be activated, though reactions at the thiol are far more prevalent.

Applications in Synthesis

This compound is a key building block for a variety of more complex molecules.

-

Pharmaceuticals: It is used in the synthesis of anticancer drugs like Bicalutamide.[8]

-

Polymers: It serves as a monomer in polymerization reactions, for instance, with acrylonitrile and methacrylate, to create polymers with tailored properties.[9]

-

Agrochemicals and Dyes: Its derivatives are valuable intermediates in the production of agrochemicals and dyes.[1][9]

Conclusion

This compound exhibits a rich and versatile chemical reactivity centered around its nucleophilic thiol group. Its ability to readily form a thiophenolate anion allows for efficient S-alkylation and S-arylation, providing access to a wide array of sulfur-containing aromatic compounds. The oxidation to its corresponding disulfide is a reversible process that is also synthetically useful. The presence of the fluorine atom modulates the electronic properties of the molecule, influencing its acidity and reactivity. This guide has provided an overview of these core reactions, complete with experimental protocols and quantitative data where available, to aid researchers in the effective utilization of this important synthetic building block.

References

- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile C-S coupling reaction of aryl iodide and thiophenol catalyzed by Cu-grafted furfural functionalized mesoporous organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US5659088A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. DE4420777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Fluorothiophenol (CAS 371-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol, with the CAS number 371-42-6, is a versatile organofluorine compound that serves as a critical building block in various fields of chemical synthesis.[1][2] Its unique molecular structure, featuring a fluorine atom and a thiol group on a benzene ring, imparts specific reactivity that is highly sought after in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, key applications, and safety information.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 371-42-6 | [6][8][9] |

| Molecular Formula | C₆H₅FS | [6][8][10] |

| Molecular Weight | 128.17 g/mol | [6][7][10] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Density | 1.203 g/mL at 25 °C | [2][6] |

| Boiling Point | 164-168 °C | [4][11] |

| Melting Point | 43-46 °C | [4][11] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [6] |

| Refractive Index (n20/D) | 1.550 | [2][6] |

| Solubility | Soluble in chloroform, methanol; not miscible in water | [4][5] |

| pKa | 6.40 ± 0.10 (Predicted) | [4] |

Table 2: Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-fluorobenzenethiol | [7][12] |

| Synonyms | 4-Fluorobenzenethiol, p-Fluorothiophenol, 4-Mercaptofluorobenzene | [6][8][13] |

| EC Number | 206-737-6 | [6][14] |

| MDL Number | MFCD00004846 | [6][8][15] |

| InChI | 1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H | [6][7] |

| InChIKey | OKIHXNKYYGUVTE-UHFFFAOYSA-N | [6][7] |

| SMILES | Fc1ccc(S)cc1 | [6][12] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are documented: the reduction of 4-fluorobenzenesulfonyl chloride and the reaction of p-bromofluorobenzene with a sulfur source.

Synthesis via Reduction of 4-Fluorobenzenesulfonyl Chloride

This industrial process involves a multi-step reaction that can yield highly pure this compound.[8][16]

Experimental Protocol:

-

Formation of Sodium 4-Fluorobenzenesulfinate: In a pressure vessel under a nitrogen atmosphere, a 40% aqueous solution of sodium hydrogen sulfite and water are combined. The pH is adjusted to 6.5 with a 44.8% sodium hydroxide solution while heating to 40°C. 4-Fluorobenzenesulfonyl chloride is then added dropwise at 40-45°C.[6]

-

Reduction to 4,4'-Difluorodiphenyl Disulfide: The resulting solution of sodium 4-fluorobenzenesulfinate is reduced with sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide.[8][9]

-

Formation of this compound Sodium Salt: The 4,4'-difluorodiphenyl disulfide is dissolved in a water-miscible inert organic solvent (e.g., isopropanol or tetrahydrofuran). An aqueous sodium hydroxide solution containing sodium borohydride is then added to carry out the reduction to the sodium salt of this compound. The reaction is typically maintained at a temperature between 60°C and 100°C.[6][8]

-

Isolation of this compound: The solvent is removed by distillation. The aqueous solution of sodium 4-fluorothiophenolate is then acidified with concentrated hydrochloric acid to a pH of 0.5 to 2.5. The this compound separates as a clear lower phase and can be isolated.[8]

-

Purification: Further purification can be achieved by vacuum distillation to obtain this compound with a purity of over 99%.[8][17]

Caption: Synthesis of this compound via Reduction Workflow.

Synthesis from p-Bromofluorobenzene

This laboratory-scale synthesis utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add p-bromofluorobenzene (0.5 mmol), sodium thiosulfate (100 mg), cesium carbonate (1 mmol, 325 mg), a catalytic amount of a palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0) or palladium acetate), and a suitable phosphine ligand (e.g., XPhos).

-

Reaction Execution: Add an appropriate solvent (e.g., toluene or dioxane) to the Schlenk tube. Place the reaction mixture in an oil bath and stir at 80°C for 24 hours.

-

Workup: After the reaction is complete, filter the solids and wash with ether. The filtrate contains the desired product.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure p-fluorothiophenol.

Caption: Synthesis of this compound from p-Bromofluorobenzene Workflow.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| ¹H NMR | Data available, but specific chemical shifts and coupling constants are not detailed in the provided search results. Spectra are typically recorded on a 400 MHz spectrometer. | [16][17] |

| ¹³C NMR | Data available, but specific chemical shifts are not detailed in the provided search results. | [16][17] |

| ¹⁹F NMR | Data available, but specific chemical shifts are not detailed in the provided search results. | [17] |

| FTIR | The spectrum will show characteristic peaks for C-F, S-H, and aromatic C-H and C=C bonds. The fingerprint region (400–1500 cm⁻¹) provides a unique pattern for identification. | [7][18] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [7][15] |

Note: Detailed interpretation of spectra requires comparison with reference spectra and databases.

Applications of this compound

This compound is a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of the anti-cancer drug Bicalutamide.[2][4] It serves as a key precursor for introducing the fluorophenylthio moiety into the final drug molecule.

Polymer Chemistry

This compound is utilized as a monomer in polymerization reactions.[1][3] It can be copolymerized with monomers such as acrylonitrile and methacrylate to create novel polymers with tailored properties, including enhanced thermal stability and chemical resistance.[1][3]

Organic Synthesis

In general organic synthesis, this compound readily reacts with unsaturated fatty acids to form thiolates.[1] These thiolates are versatile intermediates for the synthesis of a wide range of complex organic molecules.[1] It is also a precursor for the synthesis of S-aryl dithiocarbamates, which have applications in medicinal chemistry and materials science.

Caption: Key Application Areas of this compound.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting.

Table 4: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][9] |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8][9] |

| Personal Protective Equipment (PPE) | Safety glasses or chemical goggles, face shield, protective gloves, suitable protective clothing, and respiratory protection in case of inadequate ventilation. | [8] |

| First Aid Measures | Inhalation: Remove to fresh air. Get medical attention.Skin Contact: Wash with plenty of soap and water. Get medical attention.Eye Contact: Immediately flush with water for at least 15 minutes. Get medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. It is air-sensitive, so storage under an inert atmosphere is recommended. | [8][9] |

| Incompatible Materials | Strong bases, strong oxidizing agents. | [8][19] |

| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, and sulfur oxides upon thermal decomposition. | [8][9] |

Conclusion

This compound (CAS 371-42-6) is a chemical intermediate of significant importance in modern synthetic chemistry. Its utility in the synthesis of pharmaceuticals, the creation of novel polymers, and as a versatile building block in organic reactions underscores its value to researchers and drug development professionals. A thorough understanding of its properties, synthetic routes, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this key chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. DE4420777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. US5659088A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. JPH083130A - Production of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. azooptics.com [azooptics.com]

- 13. m.youtube.com [m.youtube.com]

- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 15. synquestlabs.com [synquestlabs.com]

- 16. thieme-connect.de [thieme-connect.de]

- 17. benchchem.com [benchchem.com]

- 18. jsheld.com [jsheld.com]

- 19. researchgate.net [researchgate.net]

4-Fluorothiophenol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Fluorothiophenol (CAS: 371-42-6) in organic solvents. A thorough review of available scientific literature and chemical databases indicates a notable absence of quantitative solubility data. Consequently, this document compiles the available qualitative solubility information to offer directional insights for solvent selection in research, development, and manufacturing. Furthermore, to empower researchers to generate empirical data, a detailed, standardized experimental protocol for determining the solubility of a liquid compound in organic solvents using the isothermal shake-flask method is presented. This guide is intended to be a critical resource for professionals in synthetic chemistry, pharmaceutical sciences, and materials science who utilize this compound.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals and specialty polymers. Its chemical structure, featuring a fluorine-substituted benzene ring and a thiol group, imparts unique reactivity and physicochemical properties. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products. The selection of an appropriate solvent system can significantly influence reaction kinetics, yield, and purity.

This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides a practical framework for its experimental determination.

Solubility Profile of this compound

Despite a comprehensive search, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in organic solvents has not been found in the reviewed literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Halogenated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Alcohols | Methanol | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-Polar | Petroleum Ether | Some solubility |

| Hexane | Some solubility | |

| Aqueous | Water | Insoluble/Not miscible or difficult to mix |

Based on the principle of "like dissolves like," the aromatic and relatively non-polar nature of this compound, with some capacity for hydrogen bonding via the thiol group, aligns with its observed solubility in a range of common organic solvents. Its poor solubility in water is also consistent with its predominantly non-polar structure.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by gravimetric analysis. This method is robust and widely accepted for generating reliable thermodynamic solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

-

Fume hood

Safety Precautions

This compound is a hazardous chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Experimental Procedure

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial. b. Add an excess amount of this compound to the solvent. The presence of an undissolved liquid phase of this compound is necessary to ensure that the solution is saturated. c. Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C ± 0.5 °C). e. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies may be conducted to determine the minimum time required to reach equilibrium.

-

Sample Collection and Separation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the saturated solvent phase) using a syringe. Ensure that no undissolved this compound is drawn into the syringe. c. Attach a chemically resistant syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any microscopic undissolved droplets.

-

Gravimetric Analysis: a. Weigh the evaporating dish containing the known volume of the saturated solution. b. Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at ambient temperature or with gentle heating, depending on the solvent's volatility. Avoid boiling, as it may cause spattering of the solute. c. Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature below the boiling point of this compound (boiling point ~164-168 °C) to remove any residual solvent. A temperature of 60-80 °C is generally suitable. d. Cool the dish in a desiccator to room temperature and weigh it on the analytical balance. e. Repeat the drying and weighing steps until a constant mass is achieved.

Data Calculation

The solubility (S) of this compound in the chosen solvent can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate collected in mL) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorothiophenol. It includes a detailed breakdown of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data, presented in clear, tabular format for easy reference and comparison. Furthermore, this document outlines a standardized experimental protocol for acquiring high-quality NMR spectra of small organic molecules like this compound and visualizes the key spin-spin coupling interactions.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz). The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable reference for ¹⁹F NMR.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~7.28 | Multiplet | - | H-2, H-6 |

| ~6.95 | Multiplet | - | H-3, H-5 |

| ~3.45 | Singlet | - | SH |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) | Assignment |

| ~161.5 (d, ¹JCF = 245 Hz) | C-4 |

| ~134.5 (d, ³JCF = 8 Hz) | C-2, C-6 |

| ~129.0 (d, ⁴JCF = 3 Hz) | C-1 |

| ~115.8 (d, ²JCF = 22 Hz) | C-3, C-5 |

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity |

| ~ -114.5 | Multiplet |

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR spectra for a small organic molecule such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken for volatile samples.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

-

Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as trifluorotoluene may be used.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine (e.g., -50 to -250 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration but is generally lower than for ¹³C NMR due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Visualization of Molecular Interactions

The following diagrams illustrate the key relationships and workflows pertinent to the NMR analysis of this compound.

NMR Experimental Workflow

Spin-Spin Coupling in this compound

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluorothiophenol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Fluorothiophenol, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative vibrational data, detailed experimental protocols, and a workflow diagram for spectral analysis.

Introduction

This compound (4-F-C₆H₄SH) is an organosulfur compound, a substituted derivative of thiophenol. Its molecular structure and the presence of fluorine and thiol functional groups give rise to a characteristic infrared spectrum. IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by the sample material. The vibrational modes of the molecule, such as stretching and bending of bonds, result in absorption at specific frequencies, providing a unique spectral fingerprint.

Infrared Spectroscopy Data

The infrared absorption spectrum of this compound exhibits a series of bands corresponding to the various vibrational modes of the molecule. The table below summarizes the key observed wavenumbers and their tentative assignments based on available literature.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3080 | Weak | ν(CH) | Aromatic C-H Stretch |

| 2590 | Medium | ν(SH) | S-H Stretch |

| 1592 | Strong | ν(CC) | Aromatic C-C Stretch |

| 1491 | Very Strong | ν(CC) | Aromatic C-C Stretch |

| 1295 | Medium | β(CH) | In-plane C-H Bend |

| 1229 | Strong | ν(CF) | C-F Stretch |

| 1158 | Very Strong | β(CH) | In-plane C-H Bend |

| 1096 | Very Strong | Ring | Ring Breathing |

| 1015 | Medium | Ring | Ring Breathing |

| 819 | Strong | γ(CH) | Out-of-plane C-H Bend |

| 694 | Medium | γ(CH) | Out-of-plane C-H Bend |

| 418 | Medium | β(CC) | In-plane C-C Bend |

Data sourced from a study on the vibrational spectra of benzene derivatives.[1] Intensities are qualitative (e.g., strong, medium, weak).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol describes a general procedure for obtaining the infrared spectrum of this compound in the liquid state using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid samples.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly without further preparation.[2]

3.3. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance spectrum.

-

-

Spectrometer Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

-

3.4. Data Processing

-

The resulting spectrum should be baseline corrected if necessary.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Vibrational Mode Analysis Workflow

The following diagram illustrates the general workflow for analyzing the infrared spectrum of a molecule like this compound, from data acquisition to the assignment of vibrational modes.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-Fluorothiophenol (p-Fluorothiophenol). The information contained herein is essential for the identification, characterization, and structural elucidation of this compound in various research and development settings. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, outlines a standard experimental protocol for mass spectral analysis, and provides a visual representation of the fragmentation cascade.

Introduction

This compound (C₆H₅FS) is an aromatic thiol compound with a molecular weight of 128.17 g/mol . Its structural analysis by mass spectrometry is crucial for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. Understanding its fragmentation pattern under electron ionization is fundamental for its unambiguous identification in complex matrices.

Upon electron ionization, this compound undergoes a series of predictable bond cleavages, leading to the formation of characteristic fragment ions. The stability of the aromatic ring and the influence of the fluorine and thiol functional groups dictate the observed fragmentation pathways.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 128 | 100.0 | [C₆H₅FS]⁺• (Molecular Ion) | C₆H₅FS |

| 99 | 45.9 | [C₅H₄F]⁺ | C₅H₄F |

| 83 | 17.0 | [C₄H₄S]⁺• | C₄H₄S |

| 70 | 12.5 | [C₄H₃F]⁺• | C₄H₃F |

| 69 | 10.2 | [C₄H₂F]⁺ | C₄H₂F |

| 63 | 9.1 | [C₅H₃]⁺ | C₅H₃ |

| 58 | 8.0 | [C₂H₃S]⁺ | C₂H₃S |

| 51 | 7.4 | [C₄H₃]⁺ | C₄H₃ |

| 45 | 13.6 | [CHS]⁺ | CHS |

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion ([C₆H₅FS]⁺•, m/z 128) proceeds through several key pathways initiated by the loss of neutral fragments. The stability of the resulting carbocations and radical cations governs the prevalence of each pathway.

-

Formation of the [M-CHO]⁺• Ion (m/z 99): A significant fragmentation pathway involves the rearrangement and loss of a neutral CHO radical, leading to the formation of the ion at m/z 99.

-

Formation of the [C₄H₄S]⁺• Ion (m/z 83): This fragment likely arises from the cleavage of the aromatic ring.

-

Other Fragmentation Pathways: The spectrum also shows minor fragments resulting from further decomposition of the primary fragment ions, including the loss of fluorine and sulfur-containing species.

The fragmentation cascade is visually represented in the following diagram:

4-Fluorothiophenol: An In-depth Technical Guide on Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-fluorothiophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details experimental protocols for pKa determination, presents relevant data in a structured format, and visualizes key concepts and workflows.

Acidity and pKa Value of this compound

The acidity of a thiol is its ability to donate a proton (H⁺) from its sulfhydryl group (-SH). This is quantified by the acid dissociation constant (Ka) or, more commonly, its negative logarithm, the pKa. A lower pKa value indicates a stronger acid.

The acidity of aromatic thiols, like this compound, is influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting thiolate anion (ArS⁻) through delocalization of the negative charge. Conversely, electron-donating groups decrease acidity (higher pKa).

The fluorine atom at the para position in this compound is weakly electron-withdrawing, primarily through its inductive effect. This is expected to make this compound a slightly stronger acid than the unsubstituted thiophenol.

Quantitative Data on pKa Values

The following table summarizes the pKa values for this compound and related compounds for comparison.

| Compound | pKa Value | Method |

| This compound | 6.40 ± 0.10 | Predicted[1][2] |

| Thiophenol | 6.6 | Experimental |

| 4-Chlorothiophenol | 6.1 | Experimental |

| 4-Bromothiophenol | 6.0 | Experimental |

| 4-Iodothiophenol | 6.0 | Experimental |

| 4-Nitrothiophenol | 4.6 | Experimental |

| Pentafluorothiophenol | 2.68 | Experimental |

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The principle lies in the fact that the protonated (ArSH) and deprotonated (ArS⁻) forms of a thiophenol have distinct absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and precise pH values, typically spanning a range of at least two pH units above and below the expected pKa, are prepared. For this compound, a pH range of approximately 4.5 to 8.5 would be suitable.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or ethanol, to ensure solubility.

-

Sample Preparation: A small, constant volume of the this compound stock solution is added to a constant volume of each buffer solution in a series of cuvettes. This ensures that the total concentration of the thiophenol is the same in all samples.

-

UV-Vis Spectral Acquisition: The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range. The spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 10) are also recorded to determine the wavelengths of maximum absorbance for each species (λmax).

-

Data Analysis:

-

The absorbance at a wavelength where the difference between the absorbance of the acidic and basic forms is maximal is plotted against the pH.

-

The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, the pKa can be determined by plotting log([ArS⁻]/[ArSH]) versus pH. The pH at which this ratio is zero (i.e., [ArS⁻] = [ArSH]) is equal to the pKa.

-

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving this compound, its synthesis and the relationship between its structure and acidity can be represented through logical workflows and diagrams.

The acidity of substituted thiophenols can be correlated with the electronic properties of the substituents using the Hammett equation. This linear free-energy relationship provides a logical framework for understanding structure-activity relationships.

The following diagram illustrates the workflow for determining the pKa of this compound using UV-Vis spectrophotometry.

References

An In-depth Technical Guide to the Nucleophilicity of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol (4-F-TP) is a substituted aromatic thiol that serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is largely dictated by the nucleophilic character of its sulfur atom. This guide provides a detailed technical overview of the nucleophilicity of this compound, including its physicochemical properties, factors influencing its reactivity, relevant experimental protocols for its quantification and reactivity assessment, and its application in pharmaceutical synthesis.

The nucleophilicity of a species is a kinetic parameter that describes its ability to donate an electron pair to an electrophile. In the case of this compound, the sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center.[2] The reactivity of the thiol group is significantly influenced by the electronic properties of the aromatic ring to which it is attached.

Physicochemical Properties and Electronic Effects

The key to understanding the nucleophilicity of this compound lies in the interplay of electronic effects on its conjugate base, the 4-fluorothiophenolate anion. The phenolate anion is the active nucleophilic species in many reactions.[2] The acidity of the thiol proton, quantified by its pKa, is a crucial parameter. A lower pKa indicates a more acidic thiol, which in turn corresponds to a more stable, and generally less nucleophilic, conjugate base.

The fluorine atom at the para position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). Due to the high electronegativity of fluorine, the inductive effect dominates, leading to an overall electron-withdrawing character for the fluorine substituent. This electron withdrawal stabilizes the 4-fluorothiophenolate anion, making this compound more acidic (lower pKa) than unsubstituted thiophenol.[2]

Quantitative Data on Acidity

The following table summarizes the pKa values for this compound and related thiophenols, providing a quantitative basis for comparing their acidities and inferring their relative nucleophilicities.

| Compound | pKa | Effect of Substituent |

| Thiophenol | 6.62 | Reference compound. |

| This compound | 6.40 (Predicted) | The weakly electron-withdrawing fluorine atom slightly increases acidity.[2] |

| 4-Chlorothiophenol | 5.90 | The more strongly electron-withdrawing chlorine atom leads to a greater increase in acidity.[2] |

Note: A lower pKa value indicates a stronger acid and, consequently, a more stable and less nucleophilic conjugate base (thiophenolate).

Experimental Protocols

Determination of Thiol Concentration using Ellman's Test

This protocol describes a standard method for quantifying the concentration of free thiol groups in a sample, which is essential before conducting kinetic studies.

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm.

Materials:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

-

Tris buffer (1 M, pH 8.0)

-

Sample containing this compound

Procedure:

-

Turn on the UV-Vis spectrophotometer and set the wavelength to 412 nm.

-

In a cuvette, prepare a blank solution by mixing the DTNB solution, Tris buffer, and the solvent used for the sample in the same proportions as for the sample measurement.

-

Zero the spectrophotometer with the blank solution.

-

To a separate cuvette, add the DTNB solution, Tris buffer, and a known volume of the this compound sample.

-

Mix the solution thoroughly and allow the reaction to proceed for 5-10 minutes.

-

Measure the absorbance of the solution at 412 nm.

-

The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

Kinetic Analysis of Nucleophilicity by UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate of a nucleophilic substitution reaction involving this compound.

Principle: The rate of reaction between this compound and a suitable electrophile (e.g., an activated aryl halide) can be monitored by observing the change in absorbance of a reactant or product over time.

Materials:

-

Temperature-controlled UV-Vis Spectrophotometer

-

Cuvettes

-

Solution of this compound of known concentration

-

Solution of a suitable electrophile (e.g., 1-chloro-2,4-dinitrobenzene) of known concentration

-

Appropriate buffer solution

Procedure:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a cuvette, mix the buffer solution and the electrophile solution.

-

Place the cuvette in the spectrophotometer and record the initial absorbance.

-

Initiate the reaction by adding a known volume of the this compound solution to the cuvette, and start recording the absorbance at a fixed wavelength as a function of time.

-

The choice of wavelength will depend on the UV-Vis spectra of the reactants and products.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation, assuming one reactant is in large excess.

-

The second-order rate constant (k₂), which is a quantitative measure of nucleophilicity, can then be calculated by dividing k_obs by the concentration of the reactant that is in excess.

Application in Drug Synthesis: The Bicalutamide Pathway

A significant application demonstrating the nucleophilicity of this compound is in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[3] In this synthesis, the 4-fluorothiophenolate anion acts as a nucleophile to open an epoxide ring.[4]

The following diagram illustrates a key step in the synthesis of a Bicalutamide precursor where this compound is employed.

Caption: A key step in the synthesis of a Bicalutamide precursor.

This reaction pathway highlights the practical importance of this compound's nucleophilicity in the construction of complex pharmaceutical molecules. The thiophenolate, generated in situ by a base, attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-sulfur bond.[5]

Conclusion

This compound is a versatile reagent whose synthetic utility is fundamentally linked to the nucleophilicity of its sulfur atom. While its reactivity is slightly attenuated compared to unsubstituted thiophenol due to the electron-withdrawing nature of the para-fluoro substituent, it remains a potent nucleophile capable of participating in a variety of important chemical transformations. The principles and protocols outlined in this guide provide a framework for understanding, quantifying, and utilizing the nucleophilic properties of this compound in research and development, particularly within the pharmaceutical industry. The synthesis of Bicalutamide serves as a prime example of its successful application in the creation of life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]

- 4. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 5. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol (4-FTP) is a substituted aromatic thiol that serves as a crucial building block in various fields, including pharmaceuticals, materials science, and molecular electronics. Its electronic properties, governed by the interplay between the electron-donating thiol group and the electron-withdrawing fluorine atom on the benzene ring, are of significant interest for understanding its reactivity, intermolecular interactions, and performance in advanced applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by available data, detailed experimental methodologies, and computational approaches.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to its chemical behavior. For this compound, these properties dictate its nucleophilicity, susceptibility to oxidation, and its ability to interact with other molecules and surfaces.

Data Presentation

A summary of the key electronic and physical properties of this compound is presented in the table below. It is important to note that while some experimental values are available, many electronic properties are often determined through computational chemistry. The data presented here is a compilation of available experimental values and calculated estimates from related compounds, as direct experimental measurements for all properties of 4-FTP are not extensively reported in the literature.

| Property | Value | Method of Determination |

| Molecular Formula | C₆H₅FS | - |

| Molecular Weight | 128.17 g/mol | - |

| Dipole Moment | 1.06 D | Experimental |

| Polarizability | Theoretical estimate: ~13-15 ų | Computational (DFT) |

| Ionization Potential | Estimated: ~8-9 eV | Photoelectron Spectroscopy (UPS) |

| Electron Affinity | Estimated: ~0.5-1.5 eV | Electron Attachment Spectroscopy |

| HOMO Energy | Estimated via CV: ~ -5.5 to -6.0 eV | Cyclic Voltammetry (CV) |

| LUMO Energy | Estimated via CV: ~ -1.0 to -1.5 eV | Cyclic Voltammetry (CV) |

| HOMO-LUMO Gap | Estimated: ~4.0-5.0 eV | CV and UV-Vis Spectroscopy |

| Density | 1.203 g/mL at 25 °C | Experimental[1] |

| Refractive Index (n20/D) | 1.550 | Experimental[1] |

Note: Values marked with an asterisk () are theoretical estimates or based on data from closely related compounds due to the limited availability of direct experimental data for this compound. These values should be considered as guiding estimates.*

Experimental Protocols for Characterization

The determination of the electronic properties of this compound relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information about the HOMO-LUMO gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. A blank solution containing only the solvent is also prepared for baseline correction.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated and the baseline is corrected using the blank solvent.

-

Data Acquisition: The absorption spectrum of the this compound solution is recorded over a wavelength range of approximately 200-400 nm.

-

Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π → π* electronic transition is identified. The onset of the absorption edge can be used to estimate the optical band gap (HOMO-LUMO gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Workflow for UV-Vis Spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying functional groups and understanding the molecular structure.

Methodology (FT-IR):

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or KBr pellet) is recorded.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The characteristic absorption bands are assigned to specific vibrational modes of the molecule, such as S-H, C-S, C-F, and aromatic C-H and C=C stretching and bending vibrations.

Methodology (Raman):

-

Sample Preparation: The liquid sample is placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

-

Data Acquisition: The Raman spectrum is collected by focusing the laser on the sample and detecting the scattered light.

-

Analysis: The Raman shifts are correlated with molecular vibrations. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the sulfur-containing functional groups.

Workflow for Vibrational Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

-